4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate and 2-fluorobenzoic acid.
Reaction Conditions: The reaction is carried out under Suzuki–Miyaura cross-coupling conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and DNA interactions.
Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
- 7-hydroxy-4-methyl-2H-chromen-2-one
- 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl chloroacetate
Uniqueness
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate is unique due to the presence of both the coumarin and fluorobenzoate moieties, which confer distinct biological activities and chemical reactivity. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C23H15FO4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 2-fluorobenzoate |
InChI |
InChI=1S/C23H15FO4/c1-14-18-13-16(27-22(25)17-9-5-6-10-19(17)24)11-12-20(18)28-23(26)21(14)15-7-3-2-4-8-15/h2-13H,1H3 |
InChI Key |
YXILMIVHXJRJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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